molecular formula C9H11BrN2O3S B14829835 N-(6-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(6-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14829835
M. Wt: 307.17 g/mol
InChI Key: GOCDRJQTLSGNFT-UHFFFAOYSA-N
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Description

N-(6-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide is an organosulfonamide compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a pyridine ring

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

N-(6-bromo-5-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-8-5-4-7(9(10)11-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

GOCDRJQTLSGNFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the following steps:

    Cyclopropoxylation: The addition of a cyclopropoxy group to the pyridine ring.

    Sulfonamide Formation: The final step involves the reaction of the brominated and cyclopropoxylated pyridine with methanesulfonamide.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-(6-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

  • N-(5-Bromo-2-pyridinyl)methanesulfonamide
  • N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide

Comparison: N-(6-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

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